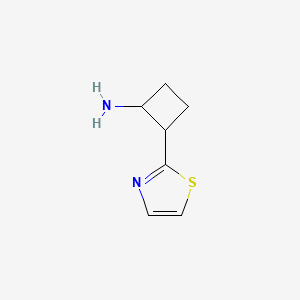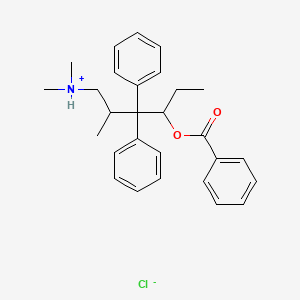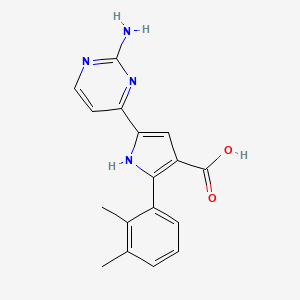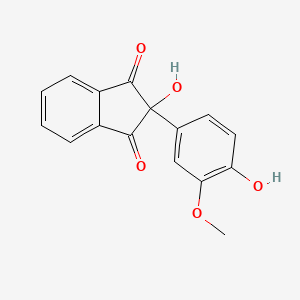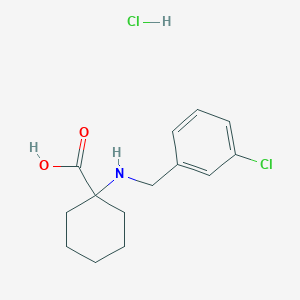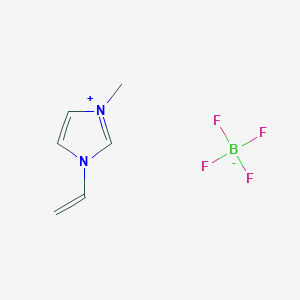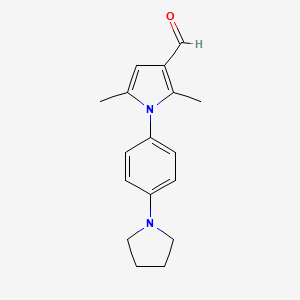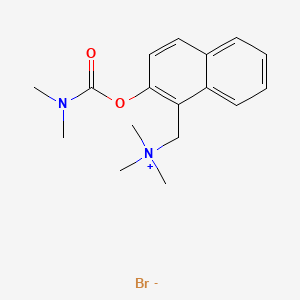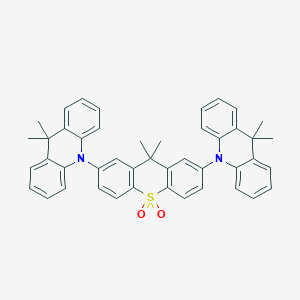![molecular formula C10H12O7Ti B13788063 Titanium, [(hydroxy-kappaO)acetato(2-)-kappaO]bis(2-methyl-2-propenoato-kappaO)-, (T-4)- CAS No. 63735-11-5](/img/structure/B13788063.png)
Titanium, [(hydroxy-kappaO)acetato(2-)-kappaO]bis(2-methyl-2-propenoato-kappaO)-, (T-4)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Titanium, [(hydroxy-kappaO)acetato(2-)-kappaO]bis(2-methyl-2-propenoato-kappaO)-, (T-4)- is a titanium-based compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of hydroxyacetato and methacrylato ligands coordinated to a titanium center, making it a versatile candidate for numerous applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The common method for preparing this compound involves the reaction of titanium acetate (Ti(OC2H5)4) with hydroxy fatty acid ester in an organic solvent . The reaction typically requires a molar ratio of 1:2 between titanium acetate and the hydroxy fatty acid ester .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Titanium, [(hydroxy-kappaO)acetato(2-)-kappaO]bis(2-methyl-2-propenoato-kappaO)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of titanium oxides.
Reduction: Reduction reactions can convert the titanium center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the hydroxyacetato or methacrylato ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield titanium dioxide, while substitution reactions can produce a variety of titanium complexes with different ligands.
Scientific Research Applications
Titanium, [(hydroxy-kappaO)acetato(2-)-kappaO]bis(2-methyl-2-propenoato-kappaO)- has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic synthesis reactions due to its ability to facilitate complex transformations.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems and imaging agents.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mechanism of Action
The mechanism by which this compound exerts its effects involves the interaction of its titanium center with various molecular targets. The hydroxyacetato and methacrylato ligands play a crucial role in stabilizing the titanium center and facilitating its interactions with other molecules. These interactions can lead to the activation or inhibition of specific biochemical pathways, depending on the context of the application.
Comparison with Similar Compounds
Similar Compounds
Titanium, bis(2-(hydroxy-kappaO)benzoato(2-)-kappaO)-, (T-4)-: Another titanium-based compound with hydroxybenzoato ligands.
[Hydroxyacetato(2-)-O1,O2]bis(12-hydroxyoctadecanoato-O1)titanium: A compound with similar hydroxyacetato ligands but different fatty acid esters.
Uniqueness
Titanium, [(hydroxy-kappaO)acetato(2-)-kappaO]bis(2-methyl-2-propenoato-kappaO)- is unique due to its specific combination of hydroxyacetato and methacrylato ligands. This combination imparts distinct chemical properties, making it particularly suitable for applications requiring both stability and reactivity.
Properties
CAS No. |
63735-11-5 |
|---|---|
Molecular Formula |
C10H12O7Ti |
Molecular Weight |
292.06 g/mol |
IUPAC Name |
2-methylprop-2-enoate;2-oxidoacetate;titanium(4+) |
InChI |
InChI=1S/2C4H6O2.C2H3O3.Ti/c2*1-3(2)4(5)6;3-1-2(4)5;/h2*1H2,2H3,(H,5,6);1H2,(H,4,5);/q;;-1;+4/p-3 |
InChI Key |
XVXCMPNQUMHPCC-UHFFFAOYSA-K |
Canonical SMILES |
CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].C(C(=O)[O-])[O-].[Ti+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



